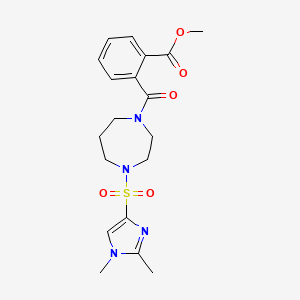
methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.48 g/mol
- Functional Groups : The presence of a sulfonyl group, diazepane ring, and imidazole contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been suggested that compounds with similar structures may act as inhibitors of carbonic anhydrase (CA), particularly CAIX, which is overexpressed in various tumors. This inhibition can lead to altered tumor microenvironments, potentially hindering cancer progression .
- Receptor Modulation : The imidazole moiety is known for its role in modulating receptor activities, which could influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties:
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor metabolism. For instance, one study reported a compound with high affinity for CAIX, demonstrating potential for selective anticancer therapy .
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study investigated the binding affinity of various benzenesulfonamide derivatives to CAIX. One derivative exhibited an extremely high binding affinity (Kd = 0.12 nM), indicating that modifications similar to those in this compound could enhance selectivity and efficacy against cancer cells .
Case Study 2: Antimicrobial Screening
In a separate investigation focusing on imidazole derivatives, compounds were screened for their antimicrobial activity against a panel of bacteria. Results indicated that certain modifications led to enhanced antibacterial effects, potentially applicable to the target compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 396.48 g/mol |
| Anticancer Activity | Yes (via CAIX inhibition) |
| Antimicrobial Activity | Potential (related compounds) |
| Study | Findings |
|---|---|
| Inhibition of CAIX | High binding affinity (Kd = 0.12 nM) |
| Antimicrobial Screening | Enhanced activity in modified imidazole derivatives |
Propiedades
IUPAC Name |
methyl 2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-14-20-17(13-21(14)2)29(26,27)23-10-6-9-22(11-12-23)18(24)15-7-4-5-8-16(15)19(25)28-3/h4-5,7-8,13H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXRSOMTSKSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













